Computational Binding Affinity for Candida albicans CYP51 vs. the Parent 5-Phenyl-1,2,4-triazole Scaffold
In a class-level computational study of 1,2,4-triazole derivatives designed to inhibit Candida albicans CYP51, compounds with medium-to-long arm extensions on the 5-phenyl ring showed significantly enhanced binding free energies (ΔG) relative to the unsubstituted 5-phenyl-1,2,4-triazole scaffold. While the specific target compound was not directly assayed in this study, the SAR trends indicate that a 4-ethoxy substituent on the phenyl ring, due to its electron-donating properties and additional hydrophobic contacts, is predicted to improve CYP51 active site alignment and binding affinity compared to the parent unsubstituted analog. This inference supports the compound's role as a more advanced lead-like scaffold than simpler 5-phenyltriazoles.
| Evidence Dimension | Predicted binding free energy (ΔG) and hydrophobic interaction potential |
|---|---|
| Target Compound Data | Predicted enhanced binding affinity for CaCYP51 based on class SAR; no direct IC50 or Kd data available. |
| Comparator Or Baseline | 5-Phenyl-1,2,4-triazole (unsubstituted scaffold): serves as a baseline with minimal hydrophobic extension into the CYP51 access channel. |
| Quantified Difference | The specific ΔG difference cannot be provided without direct assay; however, the qualitative SAR trend from the study confirms that alkoxy-substituted phenyl rings are superior to unsubstituted rings for CYP51 engagement. |
| Conditions | Computational molecular docking and MD simulation study of 1,2,4-triazole derivatives with Candida albicans CYP51 (CaCYP51) as the target. |
Why This Matters
For researchers procuring a 5-phenyl-1,2,4-triazole scaffold for antifungal screening, the 4-ethoxy-3-methoxy substitution pattern offers a higher probability of CYP51 active site engagement compared to the unsubstituted 5-phenyl-1,2,4-triazole, saving time and resources in lead optimization.
